molecular formula C14H11N3O2 B2476248 1H-1,2,3-Benzotriazol-1-ylmethyl benzoate CAS No. 100726-41-8

1H-1,2,3-Benzotriazol-1-ylmethyl benzoate

Cat. No.: B2476248
CAS No.: 100726-41-8
M. Wt: 253.261
InChI Key: JGMDINVNKRYAMC-UHFFFAOYSA-N
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Description

1H-1,2,3-Benzotriazol-1-ylmethyl benzoate is a chemical compound with the molecular formula C14H11N3O2 It is known for its unique structure, which includes a benzotriazole moiety linked to a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,3-Benzotriazol-1-ylmethyl benzoate can be synthesized through a reaction between benzotriazole and benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the benzotriazole acting as a nucleophile and attacking the carbonyl carbon of the benzoyl chloride, leading to the formation of the ester linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Benzotriazol-1-ylmethyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

1H-1,2,3-Benzotriazol-1-ylmethyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,2,3-Benzotriazol-1-ylmethyl benzoate involves its interaction with molecular targets through its benzotriazole moiety. The benzotriazole group can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can stabilize negative charges and radicals, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

  • 1H-1,2,3-Benzotriazol-1-ylmethyl benzoic acid
  • 1H-1,2,3-Benzotriazol-1-ylmethyl benzamide
  • 1H-1,2,3-Benzotriazol-1-ylmethyl benzyl alcohol

Uniqueness: 1H-1,2,3-Benzotriazol-1-ylmethyl benzoate is unique due to its ester linkage, which imparts distinct chemical properties compared to its acid, amide, and alcohol counterparts. The ester group makes it more reactive in certain chemical reactions, such as hydrolysis and transesterification, and provides different solubility and stability characteristics .

Properties

IUPAC Name

benzotriazol-1-ylmethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(11-6-2-1-3-7-11)19-10-17-13-9-5-4-8-12(13)15-16-17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMDINVNKRYAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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